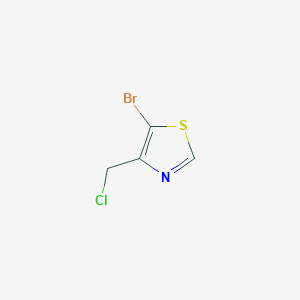

5-Bromo-4-(chloromethyl)-1,3-thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-4-3(1-6)7-2-8-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDKVTCLZYPCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936260-42-2 | |

| Record name | 5-bromo-4-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 5 Bromo 4 Chloromethyl 1,3 Thiazole

Reactivity of the Bromo-Substituent

The bromine atom at the C-5 position of the thiazole (B1198619) ring is a key site for modifications, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. youtube.comyoutube.com In this type of reaction, a nucleophile replaces a leaving group, such as a halide, on an aromatic ring. For the reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.com In the context of 5-bromo-thiazoles, the thiazole ring itself, being a heteroaromatic system, can influence the feasibility of SNAr reactions.

The mechanism generally involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com The subsequent departure of the leaving group restores the aromaticity and yields the substitution product. The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. youtube.com While less common than cross-coupling reactions for functionalizing such positions, SNAr can be a viable pathway with highly activated substrates or very strong nucleophiles.

Metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of 5-bromo-thiazoles. beilstein-archives.orgresearchgate.netnumberanalytics.com Among these, the Suzuki-Miyaura coupling is one of the most versatile.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. numberanalytics.comresearchgate.net For 5-bromo-thiazole derivatives, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-5 position. beilstein-archives.orgresearchgate.net The choice of catalyst, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled. mdpi.comnih.gov Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for these transformations. beilstein-archives.orgnih.gov

| 5-Bromo-Thiazole Derivative | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Generic 5-Bromo-Thiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Good |

| Generic 5-Bromo-Thiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | 55% |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | - | - | 67-89% |

*Data from related bromo-heterocyclic systems illustrating typical Suzuki-Miyaura reaction conditions. mdpi.comnih.govnih.gov

Reactivity of the Chloromethyl Group

The 4-(chloromethyl) group is a primary alkyl halide and, as such, is highly susceptible to reactions involving nucleophilic attack at the methylene (B1212753) carbon.

The chloromethyl group readily undergoes bimolecular nucleophilic substitution (SN2) reactions. wikipedia.org This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the chloride leaving group in a single, concerted step. wikipedia.org This reaction results in an inversion of stereochemistry if the carbon were chiral. The reactivity of 4-(chloromethyl)thiazole derivatives allows for the introduction of a wide array of functional groups. chemimpex.com

Sulfur Nucleophiles: Thiolate anions (RS⁻) are excellent nucleophiles for SN2 reactions due to the high polarizability and low electronegativity of sulfur. libretexts.org Reactions of 5-Bromo-4-(chloromethyl)-1,3-thiazole with various thiols in the presence of a base (to generate the thiolate) lead to the formation of thioethers.

Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen nucleophiles. These reactions yield the corresponding ethers. Hydroxide ions can also be used, though elimination reactions can sometimes compete.

Nitrogen Nucleophiles: A variety of nitrogen-containing compounds, such as primary and secondary amines, can act as nucleophiles to form substituted amines. youtube.com The Gabriel synthesis, using phthalimide (B116566) as a nucleophile, offers a classic route to primary amines via an SN2 pathway. youtube.com

| Nucleophile Type | Example Nucleophile | Product Functional Group |

|---|---|---|

| Sulfur | Sodium thiomethoxide (NaSMe) | Thioether (-SMe) |

| Sulfur | Potassium thiocyanate (B1210189) (KSCN) | Thiocyanate (-SCN) |

| Oxygen | Sodium ethoxide (NaOEt) | Ether (-OEt) |

| Oxygen | Sodium acetate (B1210297) (NaOAc) | Ester (-OAc) |

| Nitrogen | Ammonia (NH₃) | Primary Amine (-NH₂) |

| Nitrogen | Sodium azide (B81097) (NaN₃) | Azide (-N₃) |

While SN2 reactions are predominant for primary halides like the chloromethyl group, elimination reactions (specifically, E2 reactions) can occur, particularly in the presence of strong, sterically hindered bases. An E2 reaction would involve the abstraction of a proton from the thiazole ring (if one were available adjacent to the chloromethyl group, which is not the case here) or potentially from the methyl group itself under specific conditions, though this is less common. For 4-(chloromethyl)thiazole, a more plausible elimination pathway might involve a more complex rearrangement or reaction sequence. For instance, some reactions can proceed through sequential chloromethylation followed by a β-elimination process under certain conditions. researchgate.net However, for simple base treatment, substitution is the major expected pathway.

The chloromethyl group can be oxidized to an aldehyde functional group. The Sommelet reaction is a classic method for achieving this transformation. wikipedia.orgsynarchive.com This reaction converts a benzylic or heteroaromatic methyl halide into the corresponding aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.org

The mechanism involves the initial alkylation of hexamine by the chloromethyl group to form a quaternary ammonium (B1175870) salt. wikipedia.org Subsequent hydrolysis of this salt, often under acidic conditions, leads to the formation of the aldehyde. Research has specifically documented the successful application of the Sommelet reaction to 2-aryl-4-chloromethyl-5-bromo-thiazoles, demonstrating its utility for this class of compounds. nih.gov This provides a direct and efficient route to 5-bromo-1,3-thiazole-4-carbaldehyde derivatives, which are themselves valuable intermediates for further synthetic elaborations.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-Aryl-4-chloromethyl-5-bromo-thiazole | 1. Hexamine (C₆H₁₂N₄), 2. H₂O | 2-Aryl-5-bromo-1,3-thiazole-4-carbaldehyde | Sommelet Reaction |

Thiazole Ring System Reactivity

The reactivity of the thiazole ring in this compound is a complex interplay of the inherent electronic properties of the thiazole nucleus and the effects of the bromo and chloromethyl substituents.

Oxidation and Reduction Pathways of the Thiazole Nucleus

The thiazole ring is generally characterized by its resistance to both oxidation and reduction reactions due to its aromatic nature. However, under specific conditions, transformations of the thiazole nucleus can be achieved.

Oxidation: The thiazole ring is relatively stable towards mild oxidizing agents. Strong oxidizing agents, such as potassium permanganate, can lead to the cleavage of the ring. For thiazole derivatives, oxidation can sometimes occur at the sulfur atom, leading to the formation of non-aromatic sulfoxides or sulfones. However, specific studies on the oxidation of this compound are not extensively documented in the available literature. It is plausible that the electron-withdrawing nature of the bromo and chloromethyl groups would further deactivate the ring towards oxidative cleavage.

Reduction: The thiazole ring is also resistant to many reducing agents. Catalytic hydrogenation over platinum, for instance, often leaves the thiazole ring intact. However, more potent reducing systems, such as Raney Nickel, can lead to the desulfurization and subsequent degradation of the ring. Specific reduction pathways for this compound have not been detailed in the reviewed literature, but it is anticipated that the primary sites of reduction would be the substituents rather than the thiazole nucleus under mild conditions.

| Reaction Type | Reagent/Condition | Observed Reactivity of Thiazole Ring | Anticipated Outcome for this compound |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Ring cleavage | Potential for ring opening, though deactivated by substituents |

| Reduction | Raney Nickel | Desulfurization and ring degradation | Potential for desulfurization and decomposition |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pt) | Generally stable | Ring expected to be stable |

Electrophilic and Nucleophilic Substitution on the Thiazole Ring

The electronic distribution within the thiazole ring dictates its susceptibility to electrophilic and nucleophilic attack. The C5 position is generally the most electron-rich and, therefore, the preferred site for electrophilic substitution. Conversely, the C2 position is the most electron-deficient and a primary target for nucleophilic attack.

Electrophilic Substitution: In the case of this compound, the C5 position is already occupied by a bromine atom. This bromine atom, being an electron-withdrawing group, deactivates the ring towards further electrophilic substitution. However, electrophilic substitution at other positions, though less favored, might be possible under harsh conditions. A notable reaction is the oxidative bromination, where a thiazole hydrobromide salt reacts with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to introduce a bromine atom at the 5-position. This suggests that even with a deactivating group, the C5 position remains the most reactive site for electrophilic attack.

Nucleophilic Substitution: The bromine atom at the C5 position of this compound can be susceptible to nucleophilic substitution, although halogens on a thiazole ring are generally less reactive than their counterparts on benzene (B151609) rings. The reactivity can be enhanced by the presence of activating groups or by using strong nucleophiles. The chlorine atom of the chloromethyl group is, however, much more susceptible to nucleophilic substitution due to its benzylic-like reactivity. This often leads to reactions occurring at the side chain rather than on the thiazole ring itself.

| Reaction Type | Position on Thiazole Ring | General Reactivity | Reactivity in this compound |

| Electrophilic Substitution | C5 | Most favored site | Position is blocked by bromine; ring is deactivated. |

| Nucleophilic Substitution | C5 | Possible for halogens | Susceptible to strong nucleophiles. |

| Nucleophilic Substitution | C4 (on chloromethyl group) | N/A | Highly reactive site for SN reactions. |

Influence of Substituents on Reaction Mechanisms and Regioselectivity

The bromo and chloromethyl substituents on the thiazole ring of this compound play a significant role in directing the outcome of chemical reactions.

The bromo group at the C5 position is an electron-withdrawing group through induction but can also participate in resonance. Its primary effect is the deactivation of the thiazole ring towards electrophilic attack. In nucleophilic substitution reactions, the bromine atom can act as a leaving group.

The chloromethyl group at the C4 position is a key reactive site. The chlorine atom is readily displaced by a variety of nucleophiles in SN2 reactions. This reactivity is enhanced by the adjacent thiazole ring, which can stabilize the transition state. This allows for the facile introduction of various functional groups at this position, making this compound a valuable building block in organic synthesis.

The interplay of these two substituents governs the regioselectivity of reactions. For instance, when reacting with a nucleophile, the substitution is overwhelmingly likely to occur at the chloromethyl group rather than at the C5-bromo position due to the higher reactivity of the former. This regioselectivity is a critical aspect of the synthetic utility of this compound.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Regioselectivity |

| Bromo | C5 | Electron-withdrawing (inductive), weak resonance donor | Deactivates the ring towards electrophilic substitution. Can act as a leaving group in nucleophilic substitution. | Directs incoming electrophiles away from the ring; can be a site for nucleophilic attack. |

| Chloromethyl | C4 | Electron-withdrawing (inductive) | Provides a highly reactive site for nucleophilic substitution (SN2). | Directs nucleophilic attack to the methyl carbon. |

Derivatization and Structural Modification Strategies

Synthesis of Functionalized Thiazole (B1198619) Derivatives Utilizing 5-Bromo-4-(chloromethyl)-1,3-thiazole as a Core Building Block

This compound possesses two primary points of reactivity that can be manipulated independently. The chloromethyl group at the 4-position is susceptible to nucleophilic substitution, while the bromine atom at the 5-position is ideal for metal-catalyzed cross-coupling reactions. This dual reactivity allows for a programmed and regioselective approach to building more complex molecules.

The chloromethyl group readily reacts with various nucleophiles. For example, amines, thiols, and alcohols can displace the chloride to introduce new functional groups. This is a common strategy for adding side chains or linking the thiazole core to other molecular fragments.

The bromine atom at the C5 position can be substituted using powerful palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These methods allow for the formation of new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the thiazole ring. The ability to perform these reactions sequentially—for instance, a nucleophilic substitution followed by a cross-coupling reaction—provides a versatile pathway to highly functionalized and diverse thiazole derivatives.

| Reactant | Reaction Type | Functional Group Introduced | Resulting Derivative |

|---|---|---|---|

| Piperidine | Nucleophilic Substitution | Piperidin-1-ylmethyl | 5-Bromo-4-(piperidin-1-ylmethyl)-1,3-thiazole |

| Thiophenol | Nucleophilic Substitution | Phenylthiomethyl | 5-Bromo-4-((phenylthio)methyl)-1,3-thiazole |

| Phenylboronic acid | Suzuki Coupling | Phenyl | 5-Phenyl-4-(chloromethyl)-1,3-thiazole |

| Phenylacetylene | Sonogashira Coupling | Phenylethynyl | 5-(Phenylethynyl)-4-(chloromethyl)-1,3-thiazole |

Exploration of Isomeric Thiazole Analogues and their Comparative Reactivity Profiles

The arrangement of substituents on the thiazole ring significantly impacts its chemical behavior. Isomers of this compound, such as 2-Bromo-5-(chloromethyl)-1,3-thiazole or 4-Bromo-2-(chloromethyl)-1,3-thiazole, would exhibit distinct reactivity profiles due to the different electronic environments at each position of the ring.

The reactivity of the thiazole ring is position-dependent:

C2 Position: The C2 position is the most electron-deficient and is particularly susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.com A bromine atom at this position would be readily displaced by nucleophiles.

C4 Position: This position is considered nearly neutral in terms of electron density. pharmaguideline.com

C5 Position: The C5 position is the most electron-rich, making it the preferred site for electrophilic substitution reactions like halogenation and nitration. pharmaguideline.comnumberanalytics.com

Therefore, in an isomer like 2-Bromo-4-(chloromethyl)-1,3-thiazole , the bromine at the electron-poor C2 position would be more reactive towards nucleophilic substitution compared to the bromine at the C5 position in the parent compound. Conversely, electrophilic attack on the ring would be less favored.

The reactivity of the chloromethyl group is also influenced by its position. Its susceptibility to nucleophilic substitution (an SN1 or SN2 reaction) depends on the stability of the transition state or carbocation intermediate. embibe.comsarthaks.com The electronic nature of the adjacent ring atoms and other substituents will modulate this reactivity. For example, the stability of an intermediate carbocation at the 4-position versus the 5-position would differ, leading to different reaction rates. Steric hindrance from adjacent groups can also play a significant role in dictating the ease of nucleophilic attack. sarthaks.com

Design and Synthesis of Hybrid Heterocyclic Systems Incorporating the Thiazole Moiety

The bifunctional nature of this compound makes it an excellent building block for creating hybrid heterocyclic systems, where the thiazole ring is either fused to or linked with other heterocyclic structures. neliti.comnih.gov Such hybrid molecules are of significant interest in medicinal chemistry as they can exhibit enhanced biological activity. nih.gov

Two primary strategies are employed:

Fused Systems: These are created by forming new rings that share atoms with the original thiazole core. This can be achieved by reacting this compound with a molecule containing two nucleophilic groups. These groups can react sequentially with the chloromethyl and bromo positions to close a new ring, forming systems like thiazolo-quinazolines or imidazo-thiazoles. mdpi.comnih.gov For example, a reaction with a compound containing both an amine and a thiol could lead to a fused thiazolo-thiazine derivative.

Linked Systems: In this approach, the thiazole is connected to another heterocyclic ring via a linker. acs.org This can be done by first functionalizing either the chloromethyl or bromo group and then using the new functionality to attach the second heterocycle. For instance, the chloromethyl group can react with a nucleophile like 2-aminobenzothiazole (B30445) to link the two rings. nih.gov Alternatively, a palladium-catalyzed cross-coupling reaction at the C5-bromo position with a heteroarylboronic acid can directly form a carbon-carbon bond between the thiazole and another heterocyclic ring, creating a bi-heterocyclic system. nih.gov

| Strategy | Second Heterocycle | Linkage Type | Resulting Hybrid System |

|---|---|---|---|

| Fused System Synthesis | 6-amino-3-benzylquinazolin-4(3H)-one | Ring annulation | Thiazole-fused quinazolinone derivative mdpi.com |

| Linked System via Suzuki Coupling | Pyridine-3-boronic acid | C-C bond | 5-(Pyridin-3-yl)-4-(chloromethyl)-1,3-thiazole |

| Linked System via Nucleophilic Substitution | 2-Aminobenzothiazole | Amine linkage | 5-Bromo-4-(((1H-benzo[d]thiazol-2-yl)amino)methyl)-1,3-thiazole |

Advanced Mechanistic Investigations

Computational Chemistry and Molecular Modeling Studies of Reactivity

Computational chemistry serves as a powerful tool for exploring the intricacies of molecular structures and reaction pathways at the atomic level. bohrium.com For 5-Bromo-4-(chloromethyl)-1,3-thiazole, techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer a window into its electronic properties, conformational flexibility, and interactions with other molecules. nih.govphyschemres.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is particularly effective for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.gov For this compound, the primary site of reactivity for nucleophilic substitution is the chloromethyl group. DFT calculations can map the potential energy surface for such a reaction, for instance, with a generic nucleophile (Nu⁻).

Table 1: Illustrative DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction Calculated at the B3LYP/6-311+G(d,p) level of theory for the reaction: this compound + Nu⁻ → 5-Bromo-4-(Nu-methyl)-1,3-thiazole + Cl⁻. Values are hypothetical but representative.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.00 | Initial state of separated this compound and nucleophile. |

| Transition State | +18.5 | Highest energy point along the reaction coordinate, representing the activation barrier. |

| Products | -12.3 | Final state of the substituted product and the chloride ion. |

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) derived from DFT can also provide insights into reactivity, highlighting the electrophilic nature of the carbon atom in the chloromethyl group. researchgate.net

While DFT provides static pictures of a reaction pathway, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: The simulation can explore the rotational freedom of the chloromethyl group relative to the thiazole (B1198619) ring, identifying the most stable conformations. ethz.ch

Study Solvent Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and influence its reactivity and stability.

Examine Intermolecular Interactions: In the context of potential biological activity, MD simulations can model the interaction of the thiazole derivative with a biological target, such as a protein active site, assessing the stability of the binding pose over time. biointerfaceresearch.com

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Value / Description |

|---|---|

| Force Field | CHARMM36 / GROMOS54a7 |

| Solvent Model | TIP3P Water |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 bar (controlled by a barostat) |

| Simulation Time | 50-100 nanoseconds (ns) |

| Time Step | 2 femtoseconds (fs) |

Kinetic and Thermodynamic Studies of Key Chemical Transformations

Experimental kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, complementing the insights gained from computational methods. The primary chemical transformation of interest for this compound is the nucleophilic substitution at the chloromethyl group.

Kinetic studies involve monitoring the concentration of reactants or products over time at various temperatures to determine the rate law and the rate constant (k). For a second-order reaction, as is typical for such substitutions, the rate law is expressed as: Rate = k[Thiazole][Nucleophile]. sciepub.com

By performing experiments at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. Further analysis using the Eyring equation allows for the calculation of the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which provide deeper understanding into the energy and molecular order changes required to reach the transition state.

Table 3: Representative Kinetic and Thermodynamic Data for a Nucleophilic Substitution Data is illustrative for the reaction of this compound with a nucleophile in a given solvent.

| Parameter | Value | Unit |

|---|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10-3 | L mol-1 s-1 |

| Activation Energy (Ea) | 75.2 | kJ mol-1 |

| Enthalpy of Activation (ΔH‡) | 72.7 | kJ mol-1 |

| Entropy of Activation (ΔS‡) | -45.1 | J mol-1 K-1 |

| Gibbs Free Energy of Activation (ΔG‡) | 86.1 | kJ mol-1 |

A negative entropy of activation, as shown in the illustrative table, is characteristic of a bimolecular reaction where two reactant molecules combine to form a more ordered transition state. sciepub.com These experimental values serve as crucial benchmarks for validating the accuracy of computational models.

Role As a Key Intermediate in Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

The utility of 5-Bromo-4-(chloromethyl)-1,3-thiazole as a precursor stems from the distinct reactivity of its two halogen-containing functional groups. This dual reactivity allows for selective and sequential modifications, enabling the stepwise construction of complex molecular frameworks nih.gov.

The chloromethyl group at the 4-position is highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbanions. This reactivity is a common strategy for attaching the thiazole (B1198619) moiety to larger molecular systems or for initiating cyclization reactions ias.ac.inresearchgate.net.

The bromo group at the 5-position provides a handle for modern cross-coupling reactions. As the C5 position of the thiazole ring is electron-rich, it is an ideal site for electrophilic substitution and subsequent transformations pharmaguideline.com. The bromine atom can be readily substituted using metal-catalyzed reactions like Suzuki, Stille, Heck, or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the thiazole ring to various aryl, heteroaryl, or alkyl groups organic-chemistry.org. The ability to perform these transformations makes this compound a key starting material for creating diverse libraries of substituted thiazoles for drug discovery and materials science.

Building Block in Heterocycle Synthesis

The bifunctional nature of this compound makes it an excellent building block for the synthesis of fused heterocyclic systems nih.govacs.orgrsc.org. Fused heterocycles are of great interest due to their rigid structures and unique electronic properties, finding applications in pharmaceuticals and organic electronics mdpi.com.

The chloromethyl group can serve as an anchor point, reacting with a binucleophilic reagent to initiate a sequence of reactions. For instance, reaction with a compound containing both an amine and a thiol group could lead to the formation of a new fused ring system through sequential alkylation and intramolecular cyclization. This strategy is a cornerstone of heterocyclic synthesis, where intramolecular reactions are used to construct rings with high efficiency thieme-connect.comnih.gov.

The synthesis of various fused-thiazole systems, such as thiazolo[3,2-a]pyrimidines and other polycyclic aromatic compounds, often relies on starting materials that possess functional groups capable of participating in ring-closing reactions nih.gov. The presence of both a leaving group on the methyl substituent and a halogen on the thiazole ring itself offers multiple pathways for annulation reactions, making this compound a potent precursor for generating novel, complex heterocyclic structures.

Applications in Agrochemical Research

The thiazole nucleus is a well-established pharmacophore in the agrochemical industry, forming the core of several successful insecticides and fungicides globalresearchonline.net. For example, Thiamethoxam is a prominent insecticide containing a thiazole ring globalresearchonline.net. The introduction of halogen atoms into active ingredient molecules is a common strategy in agrochemical development to enhance biological efficacy, metabolic stability, and target specificity uni-duesseldorf.deresearchgate.net. Approximately four-fifths of modern agrochemicals contain halogen atoms uni-duesseldorf.de.

This compound is an attractive scaffold for agrochemical research for several reasons:

Proven Bioactivity: The thiazole ring itself is associated with a broad spectrum of biological activities nih.govwisdomlib.org.

Halogenation: The presence of both bromine and chlorine can significantly modulate the compound's physicochemical properties, such as lipophilicity, which is crucial for its interaction with biological targets and its movement within a plant or insect uni-duesseldorf.de.

Synthetic Handle: The reactive chloromethyl group allows for the easy attachment of this halogenated thiazole core to other molecular fragments, enabling the exploration of structure-activity relationships (SAR) mdpi.com.

Patents related to agrochemicals often describe the synthesis of active ingredients from halogenated intermediates like 2-chloro-5-chloromethyl-thiazole, which is used in the production of insecticides google.comgoogle.com. By analogy, this compound serves as a valuable starting material for synthesizing novel compounds to be screened for potential herbicidal, insecticidal, or fungicidal properties cymitquimica.com.

Emerging Research Applications in Chemical Sciences

Catalytic Applications of Thiazole-Based Compounds

The inherent electronic properties of the thiazole (B1198619) ring, coupled with the synthetic versatility offered by the bromo and chloromethyl substituents of 5-Bromo-4-(chloromethyl)-1,3-thiazole, make it a precursor for sophisticated catalytic systems. These systems are broadly categorized into transition metal catalysis and organocatalysis, where the thiazole moiety plays a pivotal role in the catalytic cycle.

Thiazole derivatives are increasingly being recognized for their potential as ligands in transition metal-catalyzed reactions. The nitrogen and sulfur atoms within the thiazole ring can coordinate with transition metals, influencing the metal center's electronic and steric environment. This modulation of the metal's properties is crucial for achieving high catalytic activity and selectivity in various chemical transformations.

This compound serves as a key intermediate in the synthesis of more complex thiazole-based ligands. The reactive chloromethyl and bromo groups provide synthetic handles for introducing coordinating moieties or for anchoring the thiazole unit to a larger molecular framework. For instance, these functional groups can be exploited in cross-coupling reactions to append phosphine, amine, or other coordinating groups, thereby creating bidentate or polydentate ligands. These tailored ligands can then be complexed with transition metals like palladium, copper, or rhodium to generate catalysts for a range of reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Recent research has also focused on the incorporation of thiazole-containing ligands into metal-organic frameworks (MOFs). These crystalline materials, composed of metal nodes and organic linkers, can exhibit significant catalytic activity. The thiazolo[5,4-d]thiazole (B1587360) (TzTz) unit, which can be synthesized from functionalized thiazole precursors, has been used to construct photocatalytic MOFs. These materials have shown promise in promoting organic transformations, such as the coupling of benzylamines, under visible light irradiation. The TzTz moiety within the MOF structure facilitates the separation of photo-generated electron-hole pairs, a key step in the photocatalytic cycle.

A summary of representative transition metal-catalyzed reactions employing thiazole-based ligands is presented in the table below.

| Catalytic System | Metal Center | Reaction Type | Role of Thiazole Ligand |

| Palladium-Thiazole Complex | Palladium (Pd) | Suzuki-Miyaura Coupling | Ligand, modulates catalytic activity |

| Copper-Thiazole Complex | Copper (Cu) | Cross-Coupling Reactions | Ligand, enhances catalyst stability |

| Thiazolo[5,4-d]thiazole-based MOF | Zinc (Zn), Cadmium (Cd) | Photocatalytic Oxidation | Photoactive linker, facilitates charge separation |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Thiazolium salts, derived from the alkylation of thiazoles, are well-known organocatalysts for reactions such as the benzoin (B196080) condensation and the Stetter reaction. nih.gov The functional groups on this compound allow for its conversion into a variety of thiazolium salt pre-catalysts.

Furthermore, the thiazole scaffold can be incorporated into more complex chiral organocatalysts for asymmetric synthesis. For instance, thiazolone derivatives have been employed in asymmetric Michael additions and Mannich reactions. researchgate.net The synthesis of these chiral thiazolone catalysts can potentially start from versatile precursors like this compound, where the functional groups are used to introduce chiral auxiliaries or other catalytically active moieties.

The development of green biocatalysts has also seen the application of thiazole chemistry. Chitosan-based Schiff's base hydrogels have been utilized as eco-friendly catalysts for the synthesis of thiazole derivatives under ultrasound irradiation. mdpi.com This highlights the broader trend of integrating thiazole chemistry into sustainable catalytic methodologies.

Advanced Materials Science Research

The unique electronic and photophysical properties of the thiazole ring make it a desirable component in the design of advanced organic materials. Thiazole is considered an electron-accepting heterocycle, and its incorporation into conjugated polymers and small molecules can be used to tune their electronic energy levels and optical properties. nih.gov this compound is a valuable building block for the synthesis of these functional materials, with its reactive sites enabling the extension of conjugation and the attachment of other functional units. nih.gov

Thiazole-containing materials have found applications in a range of organic electronic devices, including:

Organic Photovoltaics (OPVs): Thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole (TzTz), are extensively used in the construction of both donor and acceptor materials for OPVs. globalresearchonline.net The electron-deficient nature, rigidity, and planarity of these heterocycles contribute to favorable energy levels, optimized molecular packing, and enhanced charge transport, leading to improved photovoltaic performance. globalresearchonline.net The synthesis of these complex TzTz-containing materials often relies on the coupling of appropriately functionalized thiazole precursors. rsc.org

Organic Light-Emitting Diodes (OLEDs): Thiazole-based compounds are also employed as emitters and host materials in OLEDs. researchgate.net The incorporation of the thiazole moiety can lead to materials with high quantum efficiencies and tunable emission colors. The synthetic accessibility of a wide range of thiazole derivatives allows for the fine-tuning of their photoluminescent properties to achieve desired emission characteristics.

The table below summarizes the key properties and applications of thiazole-based materials in organic electronics.

| Material Type | Key Properties | Application |

| Thiazole-containing polymers | Electron-accepting, tunable energy levels | Organic Photovoltaics (OPVs) |

| Thiazolo[5,4-d]thiazole derivatives | Rigid, planar, extended π-conjugation | OPVs, Organic Field-Effect Transistors (OFETs) |

| Small molecule thiazole emitters | High quantum efficiency, tunable emission | Organic Light-Emitting Diodes (OLEDs) |

Chemoinformatics and Library Design for Novel Thiazole Scaffolds

Chemoinformatics plays a crucial role in modern drug discovery and materials science by employing computational methods to analyze and design novel molecules with desired properties. The thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This makes it an attractive target for the design of combinatorial libraries for high-throughput screening.

This compound, with its two distinct reactive sites, is an ideal starting point for the construction of diverse thiazole-based compound libraries. By systematically reacting the bromo and chloromethyl groups with a variety of building blocks, a large number of structurally diverse thiazole derivatives can be synthesized.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of chemoinformatics that aim to correlate the chemical structure of compounds with their biological activity or material properties. imist.maresearchgate.net QSAR models can be developed for libraries of thiazole derivatives to predict their activity and guide the design of new compounds with improved properties. imist.maresearchgate.net For example, QSAR models for thiazole-based enzyme inhibitors can help in identifying the key structural features responsible for their potency, allowing for the rational design of more effective drug candidates. imist.ma

Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to understand the electronic structure and properties of thiazole derivatives. nih.gov These calculations can predict properties like HOMO-LUMO energy levels, which are crucial for the performance of organic electronic materials. nih.gov By applying these computational tools to virtual libraries of compounds derived from this compound, researchers can prioritize the synthesis of the most promising candidates for specific applications.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has traditionally relied on established methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. nih.govmdpi.com Future research will likely focus on developing more sustainable and efficient routes to 5-Bromo-4-(chloromethyl)-1,3-thiazole and its analogues. This involves a shift away from hazardous reagents and solvents towards greener alternatives. mdpi.com

Key areas for development include:

Catalytic Systems: Exploring novel catalysts to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. This includes investigating metal-based catalysts for cross-coupling reactions to introduce the bromo group or alternative functionalizations.

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are performed in a single vessel reduces the need for intermediate purification, saving time, solvents, and energy. mdpi.com MCRs that can construct the substituted thiazole ring in a single, convergent step are particularly desirable.

Eco-Friendly Solvents: Research into the use of deep eutectic solvents, ionic liquids, or water as reaction media can significantly reduce the environmental impact of synthesis. mdpi.com Studies have already shown the successful synthesis of thiazolo[5,4-d]thiazoles in an L-proline–ethylene glycol mixture, highlighting the potential of such systems. mdpi.com

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives

| Feature | Traditional Synthesis (e.g., Hantzsch) | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Often involves stoichiometric, hazardous reagents. | Catalytic amounts of reusable catalysts; less toxic starting materials. |

| Solvents | Typically volatile organic compounds (VOCs). | Green solvents (e.g., water, deep eutectic solvents). mdpi.com |

| Process | Multi-step with intermediate isolation. | One-pot procedures, multicomponent reactions. mdpi.com |

| Efficiency | Can have lower atom economy and higher waste generation. | Higher atom economy, reduced waste streams. |

| Safety | May involve harsh conditions and toxic by-products. | Milder reaction conditions, inherently safer processes. |

Exploration of Unconventional Reactivity Patterns

The thiazole ring possesses a unique electronic structure that dictates its reactivity. numberanalytics.com Generally, electrophilic substitution occurs at the C5 position, while the C2 proton is susceptible to deprotonation by strong bases. pharmaguideline.comwikipedia.org The specific substitution pattern of this compound—with an electrophile-directing bromo group at C5 and a reactive chloromethyl group at C4—opens avenues for exploring unconventional reactivity.

Future research could investigate:

Metal-Catalyzed C-H Functionalization: While the C2 position is the most acidic, research could explore selective activation of the C-H bond at this position for direct arylation, alkylation, or amination, bypassing the need for pre-functionalized starting materials. researchgate.net The presence of the adjacent chloromethyl group might influence the regioselectivity of such reactions.

Novel Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, though often requiring high temperatures. wikipedia.org Future work could focus on developing catalyzed or photochemically induced cycloaddition pathways that proceed under milder conditions to construct novel fused heterocyclic systems.

Rearrangement Reactions: Investigating potential rearrangements of the thiazole ring or its substituents under thermal, photochemical, or catalytic conditions could lead to unexpected and synthetically valuable molecular scaffolds. The interplay between the bromo and chloromethyl groups could facilitate unique transformation pathways.

Table 2: Potential Unconventional Reactions for this compound

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Directed C2-Lithiation/Functionalization | Using the existing substituents to direct metallation at the C2 position, followed by quenching with an electrophile. | Introduction of a third point of diversity for creating complex derivatives. |

| Palladium-Catalyzed Cross-Coupling | Utilizing the C5-bromo position for Suzuki, Stille, or Sonogashira coupling reactions. | Synthesis of complex aryl-, vinyl-, or alkynyl-substituted thiazoles. |

| Nucleophilic Substitution on the Chloromethyl Group | Reaction of the -CH₂Cl group with various nucleophiles (amines, thiols, alcohols). | A straightforward method to attach diverse functional side chains. |

| Tandem Reactions | A sequence where nucleophilic substitution at the chloromethyl group is followed by an intramolecular cyclization involving the thiazole ring. | Rapid construction of bicyclic and polycyclic heterocyclic systems. |

Integration with Flow Chemistry and Automated Synthesis

The shift towards modernizing synthetic chemistry provides a significant opportunity for the production of this compound and its derivatives. Flow chemistry, where reactions are performed in continuous streams through reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. strath.ac.ukspringerprofessional.denih.gov

Future integration efforts will likely include:

End-to-End Continuous Synthesis: Developing a fully continuous process for synthesizing the target molecule, potentially starting from simple precursors and involving multiple steps without manual intervention. innovationnewsnetwork.com Automated systems can link synthesis, purification, and analysis, accelerating the discovery cycle. nih.gov

Automated Reaction Optimization: Employing automated flow systems coupled with machine learning algorithms to rapidly screen reaction conditions (temperature, residence time, stoichiometry) and identify optimal parameters for yield and purity. bohrium.comresearchgate.net This can significantly reduce development time. bohrium.com

On-Demand Synthesis: Using compact, automated flow platforms for the on-demand production of specific thiazole derivatives needed for biological screening or materials testing, eliminating the need for large-scale batch synthesis and storage. innovationnewsnetwork.com Researchers have already demonstrated the multistep continuous flow synthesis of complex thiazolyl-containing molecules. nih.gov

Table 3: Advantages of Flow Chemistry for Thiazole Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions. springerprofessional.de |

| Improved Control | Precise control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and yields. strath.ac.uk |

| Scalability | Scaling up production is achieved by running the system for longer periods or by parallelizing reactors, avoiding the challenges of batch scale-up. strath.ac.uk |

| Efficiency | Reduces reaction times from hours to minutes and minimizes solvent waste. nih.gov |

| Automation | Easily integrated with automated platforms for high-throughput synthesis and optimization. bohrium.comresearchgate.net |

Interdisciplinary Research in Contemporary Chemical Disciplines

The thiazole nucleus is a privileged scaffold found in numerous biologically active compounds and functional materials. scientificforefront.orgnih.govfabad.org.tr this compound, with its two distinct reactive sites, is an ideal building block for creating diverse molecular libraries for interdisciplinary applications.

Promising areas for interdisciplinary research include:

Medicinal Chemistry: The thiazole ring is a component of many approved drugs, including antimicrobial and anticancer agents. scientificforefront.orgsemanticscholar.org The bromo and chloromethyl groups on the target compound can be used as handles to synthesize libraries of novel derivatives for screening against various biological targets, such as kinases or microbial enzymes.

Agrochemicals: Thiazole derivatives are used as fungicides and pesticides. wikipedia.org Research can focus on developing new agrochemicals by functionalizing the this compound core to improve potency and reduce environmental impact.

Materials Science: The electron-deficient, aromatic nature of the thiazole ring makes it a useful component in organic electronics, such as for organic light-emitting diodes (OLEDs) or photovoltaics. mdpi.com The bromo group is a key anchor for polymerization or cross-coupling reactions to build extended π-conjugated systems.

Chemical Biology: The compound can be used to synthesize probes and labels for studying biological systems. The chloromethyl group can react with biomolecules to form covalent adducts, enabling its use in activity-based protein profiling or as a component in targeted drug delivery systems.

常见问题

Q. What are the standard synthetic routes for 5-Bromo-4-(chloromethyl)-1,3-thiazole, and how is the product characterized?

- Methodological Answer : The synthesis typically involves bromination and functionalization of the thiazole core. For example, regioselective bromination at the 5-position of the thiazole ring can be achieved using N-bromosuccinimide (NBS) in DMF . Subsequent chloromethylation at the 4-position may involve reactions with chloromethylating agents like chloromethyl ethers under controlled conditions. Characterization relies on:

- 1H/13C NMR spectroscopy (Bruker 400 MHz) to confirm substituent positions and purity.

- IR spectroscopy (Shimadzu IR Tracer-100) to identify functional groups (e.g., C-Br, C-Cl stretches).

- Melting point determination (SMP10 apparatus) for physical property validation .

Q. What biological activities are associated with this compound, and how are they evaluated?

- Methodological Answer : Thiazole derivatives, including this compound, exhibit antimicrobial and anticancer properties. Standard assays include:

- Antimicrobial Activity : Evaluated via agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Antioxidant Activity : Assessed using DPPH radical scavenging assays to quantify ROS inhibition .

- Anticancer Potential : Tested via MTT assays on cancer cell lines (e.g., MCF7 breast cancer cells) to measure antiproliferative effects .

Advanced Research Questions

Q. How is regioselective bromination of the thiazole ring optimized, and what data supports this?

- Methodological Answer : Bromination at the 5-position is achieved using NBS in DMF, with yields up to 85%. Key parameters include:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| NBS | C5 | 5-Bromo-4-(chloromethyl)thiazole | 85% |

| Reaction monitoring via TLC and optimization of solvent polarity (e.g., DMF vs. THF) are critical for regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites . |

Q. What computational strategies are employed to study target interactions, and how are binding affinities validated?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with enzymes/receptors (e.g., bacterial dihydrofolate reductase). Key steps:

- Protein Preparation : Retrieve target structures from PDB (e.g., 1DHF).

- Ligand Docking : Score binding poses using Gibbs free energy (ΔG) calculations.

- Validation : Compare docking results with experimental IC50 values from enzyme inhibition assays .

For example, thiazole derivatives show strong binding to S. aureus enoyl-ACP reductase (FabI) with ΔG ≤ -8 kcal/mol .

Q. How is X-ray crystallography utilized to resolve structural ambiguities in thiazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL/SHELXS) determines bond lengths, angles, and intermolecular interactions. For example:

- Twist Angles : The thiazole and phenyl rings in analogues like 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole exhibit a dihedral twist of 7.45° .

- Intermolecular Interactions : π-π stacking (3.815 Å) and S···Br contacts (3.540 Å) stabilize crystal packing .

Data collection uses Bruker APEX2 detectors, with refinement in SHELXTL .

Q. How do halogen substituents influence reactivity and bioactivity compared to non-halogenated analogues?

- Methodological Answer : Bromine and chlorine enhance electrophilicity and binding to nucleophilic residues (e.g., cysteine thiols). Comparative studies show:

- Antimicrobial Potency : 5-Bromo-4-(chloromethyl)-thiazole derivatives exhibit 2–3x lower MIC values against E. coli than non-halogenated counterparts .

- Chemical Stability : Chloromethyl groups increase susceptibility to nucleophilic substitution, enabling further derivatization (e.g., coupling with amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。